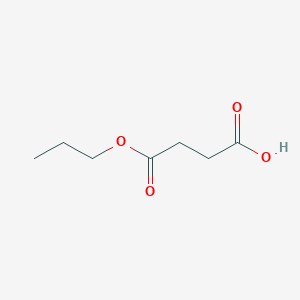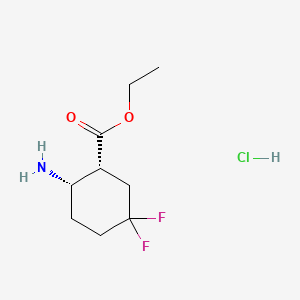
2-(Hydroperoxy(hydroxy)phosphoryl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyphosphono-acetic acid, with the chemical formula C₂H₅O₆P, is a compound known for its applications in water treatment and corrosion inhibition . It is characterized by its hydroxy and phosphono functional groups, making it a versatile agent in various industrial processes . This compound is commonly used as a chelating agent, sequestrant, and scale inhibitor .
Méthodes De Préparation
Hydroxyphosphono-acetic acid can be synthesized through several methods:
Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.
Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C.
Method Three: The di-sodium salt of phosphonoformaldehyde is synthesized by reacting dimethoxymethanephosphonic acid with sodium hydroxide solution at 80°C-90°C.
Analyse Des Réactions Chimiques
Hydroxyphosphono-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.
Reduction: Reduction reactions can yield phosphonoglycolic acid.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are phosphonoacetic acid derivatives, phosphonoglycolic acid, and halogenated hydroxyphosphono-acetic acid .
Applications De Recherche Scientifique
Hydroxyphosphono-acetic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of hydroxyphosphono-acetic acid involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . It forms stable complexes with calcium and other metal ions, inhibiting their precipitation and deposition on surfaces . This chelation process is crucial in maintaining the efficiency and longevity of industrial systems .
Comparaison Avec Des Composés Similaires
Hydroxyphosphono-acetic acid can be compared with other similar compounds such as:
Phosphonoglycolic acid: Similar in structure but differs in its specific applications and stability.
Phosphonoformic acid: Used in similar applications but has different chelation properties.
Aminomethylenephosphonic acids: These compounds are also used as scale inhibitors but have different environmental and biodegradability profiles.
Hydroxyphosphono-acetic acid is unique due to its excellent stability, compatibility with other chemicals, and lower phosphorus content, making it an environmentally friendly option .
Propriétés
Formule moléculaire |
C2H5O6P |
|---|---|
Poids moléculaire |
156.03 g/mol |
Nom IUPAC |
2-[hydroperoxy(hydroxy)phosphoryl]acetic acid |
InChI |
InChI=1S/C2H5O6P/c3-2(4)1-9(6,7)8-5/h5H,1H2,(H,3,4)(H,6,7) |
Clé InChI |
IQEKRNXJPCBUAT-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)P(=O)(O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)

![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)




